C.I. Direct Orange 8, disodium salt
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Overview
Description
CIIt is primarily used for dyeing cellulose, paper, wool, silk, and cotton . This compound is known for its vibrant orange color and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Orange 8, disodium salt involves the diazotization of 1-amino-4-sulphonato-2-naphthol followed by coupling with 4,4’-diaminobiphenyl-2,2’-disulfonic acid. The reaction typically occurs in an aqueous medium under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is isolated by filtration, washed, and dried to obtain the pure dye .
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Orange 8, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Aromatic amines such as 1-amino-4-sulphonato-2-naphthol.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
C.I. Direct Orange 8, disodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Mechanism of Action
The mechanism of action of C.I. Direct Orange 8, disodium salt involves its interaction with various molecular targets. The azo bonds in the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The compound’s sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- C.I. Direct Orange 1
- C.I. Direct Orange 2
- C.I. Direct Orange 3
- C.I. Direct Orange 4
Uniqueness
C.I. Direct Orange 8, disodium salt is unique due to its specific molecular structure, which provides distinct dyeing properties and interactions with various substrates. Its high solubility in water and vibrant color make it particularly valuable in industrial applications .
Properties
CAS No. |
64083-59-6 |
---|---|
Molecular Formula |
C29H19N5Na2O6S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H21N5O6S.2Na/c30-28-23-4-2-1-3-22(23)27(41(38,39)40)16-25(28)34-32-20-11-7-18(8-12-20)17-5-9-19(10-6-17)31-33-21-13-14-26(35)24(15-21)29(36)37;;/h1-16,35H,30H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
RBOUZBUAZMPIJV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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